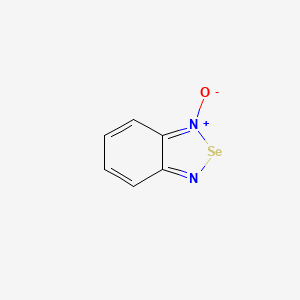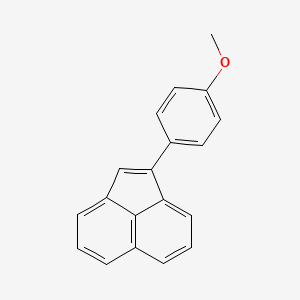
1-(4-Methoxyphenyl)acenaphthylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)acenaphthylene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an acenaphthylene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)acenaphthylene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the gas-phase dehydrogenation of acenaphthene . This method involves the removal of hydrogen atoms from acenaphthene, resulting in the formation of the desired acenaphthylene structure.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methoxyphenyl)acenaphthylene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can result in the formation of more saturated hydrocarbons .
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)acenaphthylene has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)acenaphthylene involves its interaction with various molecular targets and pathways. For example, it can act as a ligand for certain enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)acenaphthylene can be compared with other similar compounds, such as acenaphthoquinone and acenaphthene . While all these compounds share a common acenaphthylene core, they differ in their functional groups and overall structure. For example:
Acenaphthoquinone: Contains a quinone group, making it more reactive in oxidation-reduction reactions.
Acenaphthene: Lacks the methoxy and phenyl groups, resulting in different chemical and physical properties.
Propiedades
Número CAS |
57704-83-3 |
|---|---|
Fórmula molecular |
C19H14O |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)acenaphthylene |
InChI |
InChI=1S/C19H14O/c1-20-16-10-8-13(9-11-16)18-12-15-6-2-4-14-5-3-7-17(18)19(14)15/h2-12H,1H3 |
Clave InChI |
ZYMZPWPTIRCCTR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC3=CC=CC4=C3C2=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


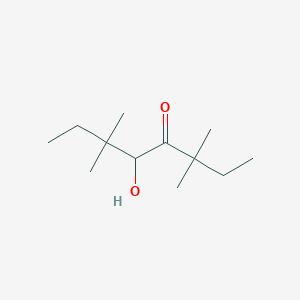
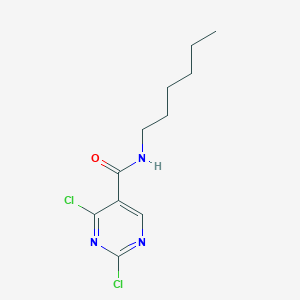

![1-[(Tetradecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14628846.png)
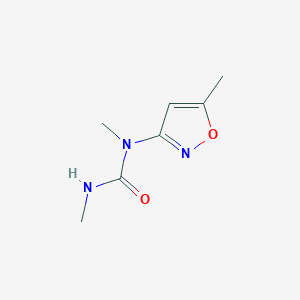
![3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14628859.png)
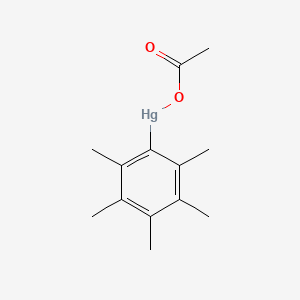
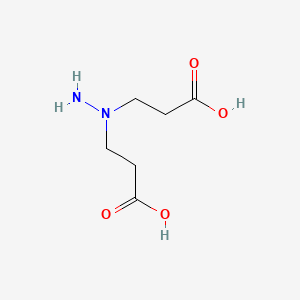
![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
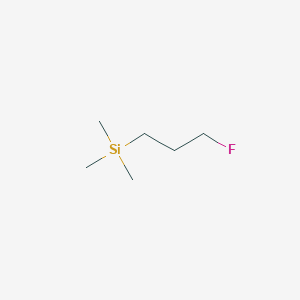
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
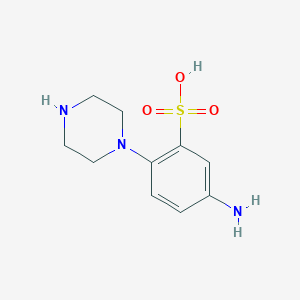
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
